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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers in designing and interpreting clinical trials of Sativex (nabiximols)

for pain, with a specific focus on mitigating the significant challenge of the placebo effect.

Frequently Asked Questions (FAQs) &
Troubleshooting Guides
Q1: We are observing a high placebo response in our Sativex trial for neuropathic pain. Is this

a common finding?

A: Yes, a high placebo response is a well-documented phenomenon in clinical trials for pain,

and particularly in studies involving cannabis-based medicines like Sativex.[1][2][3] The media

attention and patient expectations surrounding cannabinoids can contribute to a significant

placebo effect.[1][2] In some Sativex studies for neuropathic pain, the placebo response has

been substantial enough to mask the therapeutic benefit of the active drug when comparing

group averages.[4]

Q2: What are the key factors contributing to the placebo effect in pain studies?
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A: The placebo effect in pain is a complex psycho-biological phenomenon driven by several

factors:

Expectation of Benefit: Patients who believe they are receiving an active treatment are more

likely to report pain improvement.[5]

Response Bias: Participants may report improvement to please researchers or because of

the rapport built with study staff.[5]

Classical Conditioning: The distinct smell and taste of cannabis-based medicines can create

conditioned responses.[6]

Psychological and Cultural Factors: Pre-existing beliefs and societal views about cannabis

can influence patient-reported outcomes.[5][7]

Q3: How can we adjust our experimental design to minimize the placebo effect before starting

a trial?

A: Several a priori strategies can be implemented:

Placebo Run-in Period: A single-blind placebo lead-in phase can be used to identify and

exclude high placebo responders before randomization.[5][8] However, meta-analyses have

shown mixed results on the effectiveness of this approach.[5]

Stringent Inclusion/Exclusion Criteria: Exclude patients with highly variable baseline pain

reports.[5] Consider screening for psychological factors, as depression has been identified

as a potential confounder in Sativex trials.[9]

Patient and Staff Training: Educate patients on accurate pain reporting and the nature of the

placebo effect.[10] Train staff to maintain neutrality and avoid leading questions.[5]

Enriched Enrollment Randomized Withdrawal (EERW) Design: In this design, all patients

initially receive the active drug. Those who respond positively are then randomized to either

continue the active drug or switch to a placebo. This design can be effective in

demonstrating the maintenance of efficacy.[11]

Q4: During our trial, we suspect a significant placebo response is occurring. What can we do?
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A: While mid-trial changes are complex, here are some considerations for analysis and for

future trial design:

Analyze Subgroups: Post-hoc analysis of patient subgroups may reveal differential treatment

effects.

Measure Patient Expectations: Incorporating questionnaires to gauge patient expectations

can provide valuable data for interpreting results.

Objective Outcome Measures: Where possible, complement subjective pain scores with

more objective measures, although this is challenging in pain studies.

Q5: How can we effectively blind a study when Sativex has a distinct taste and smell?

A: This is a significant challenge for cannabis-based medicine trials. While a perfect solution is

difficult, consider the following:

Active Placebo: An active placebo that mimics some of the subjective effects of Sativex
without the analgesic properties could be considered, though this introduces its own set of

complexities.

Careful Formulation of the Placebo: The placebo should be matched as closely as possible

in terms of color, taste, and smell.[12]

Data Presentation: Sativex vs. Placebo in
Neuropathic and Cancer Pain
The following tables summarize quantitative data from key clinical trials of Sativex in pain

management.

Table 1: Sativex in Neuropathic Pain
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Study
Populatio
n

N
Treatmen
t Duration

Primary
Outcome
Measure

Sativex
Mean
Change
from
Baseline

Placebo
Mean
Change
from
Baseline

P-value

Neuropathi

c pain with

allodynia

125 4 weeks

Pain

Intensity

Score (0-

10 NRS)

-1.48 -0.52 0.004

Central

neuropathi

c pain in

MS

66 4 weeks

Pain

Intensity

Score (0-

10 NRS)

-2.7 -1.4 0.005

Refractory

central

neuropathi

c pain in

MS

339 14 weeks

Pain

Intensity

Score (0-

10 NRS)

-1.93 -1.76 0.47

Peripheral

neuropathi

c pain

(diabetes)

297 14 weeks

Pain

Intensity

Score (0-

10 NRS)

-1.67 -1.55 0.63

Data sourced from multiple clinical trials.[4][6]

Table 2: Sativex in Cancer-Related Pain
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Study
Populatio
n

N
Treatmen
t Duration

Primary
Outcome
Measure

Sativex
Mean
Change
from
Baseline

Placebo
Mean
Change
from
Baseline

P-value

Intractable

cancer-

related

pain

177 2 weeks

Pain

Intensity

Score (0-

10 NRS)

-1.37 -0.69 0.014

Opioid-

refractory

cancer

pain (low

dose)

~90/group 5 weeks

Pain

Intensity

Score (0-

11 NRS)

-1.5 -0.8 0.024

Opioid-

refractory

cancer

pain

(medium

dose)

~90/group 5 weeks

Pain

Intensity

Score (0-

11 NRS)

-1.2 -0.8 0.178

Opioid-

refractory

cancer

pain (high

dose)

~90/group 5 weeks

Pain

Intensity

Score (0-

11 NRS)

-1.0 -0.8 0.555

Data sourced from multiple clinical trials.[6][13][14]

Experimental Protocols
Example Protocol: Double-Blind, Randomized, Placebo-Controlled, Parallel-Group Study of

Sativex for Neuropathic Pain

Patient Screening and Baseline:
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Inclusion criteria: Adults with chronic neuropathic pain of at least 3 months duration, with a

baseline pain score of ≥ 4 on a 0-10 Numerical Rating Scale (NRS).[15]

Exclusion criteria: History of severe psychiatric disorders, unstable cardiovascular

disease, or substance abuse.[16]

Establish a 7-day baseline period where patients record their pain scores daily.[15]

Randomization:

Eligible patients are randomized in a 1:1 ratio to receive either Sativex or a matching

placebo.[17]

Randomization should be double-blind, where neither the patient nor the investigator

knows the treatment allocation.[15]

Dosing and Titration:

Patients initiate treatment with a single spray in the evening.

The dose is titrated over a 2-week period, with patients gradually increasing the number of

sprays per day based on efficacy and tolerability, up to a maximum permitted dose (e.g.,

12 sprays per day).[1][18]

Patients should maintain a stable dose for the remainder of the treatment period (e.g., 3-

10 weeks).[19]

Outcome Assessment:

The primary efficacy endpoint is the change from baseline in the mean daily pain NRS

score at the end of the treatment period.[15][17]

Secondary endpoints can include changes in sleep quality, anxiety, depression, and

quality of life, measured using validated scales.[15]

Safety Monitoring:

Adverse events are recorded at each study visit.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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